PenCB

Aryl hydrocarbon receptor CYP1A1 induction Dioxin-like activity

PenCB (PCB 118, 2,3′,4,4′,5-pentachlorobiphenyl) is the mandated mono-ortho-substituted calibrant for dioxin-like PCB analysis under UNE‑EN 17322:2020 and EPA Method 1668. Its distinct AhR activation profile—situated between full agonists (PCB 126) and antagonists (PCB 105)—makes it irreplaceable for constructing accurate dose-response curves and TEQ calculations. Substituting with PCB 101 or PCB 123 skews toxic equivalency models and invalidates regulatory compliance. High-purity PenCB also serves as the reference standard for the AhR-ROS-NLRP3 inflammasome-pyroptosis axis and replicates NTP 2‑year bioassay dosing regimens for comparative toxicology. Procure this rigorously characterized, ≥98% pure reference material to ensure analytical integrity and regulatory defensibility.

Molecular Formula C12H5Cl5
Molecular Weight 326.4 g/mol
CAS No. 31508-00-6
Cat. No. B1678578
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePenCB
CAS31508-00-6
Synonyms2,3',4,4',5-pentachlorobiphenyl
PCB 118
PCB-118
Molecular FormulaC12H5Cl5
Molecular Weight326.4 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1C2=CC(=C(C=C2Cl)Cl)Cl)Cl)Cl
InChIInChI=1S/C12H5Cl5/c13-8-2-1-6(3-10(8)15)7-4-11(16)12(17)5-9(7)14/h1-5H
InChIKeyIUTPYMGCWINGEY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





PenCB (PCB 118, CAS 31508-00-6): Procurement-Grade Pentachlorobiphenyl for Dioxin-Like Activity and Environmental Monitoring


PenCB (2,3′,4,4′,5-pentachlorobiphenyl, PCB 118) is a mono‑ortho‑substituted polychlorinated biphenyl congener classified as a dioxin‑like compound (DLC) due to its ability to bind and activate the aryl hydrocarbon receptor (AhR) [1]. With a molecular weight of 326.43 g/mol and formula C₁₂H₅Cl₅, this persistent organic pollutant is a priority analyte in environmental monitoring programs and a key reference standard for toxicological and mechanistic studies of AhR‑mediated pathways [2].

Why Interchanging PenCB (PCB 118) with Other PCB Congeners Compromises Experimental Reproducibility and Regulatory Compliance


Polychlorinated biphenyls are not a uniform class; even among pentachlorobiphenyls, the number and position of chlorine substituents dramatically alter receptor binding affinity, intrinsic efficacy, and downstream toxicological outcomes. PenCB (PCB 118), with its 2,3′,4,4′,5‑chlorination pattern, exhibits a distinct AhR activation profile compared to its close structural analogs such as PCB 101 (2,2′,4,5,5′-pentachlorobiphenyl) and PCB 123 (2′,3,4,4′,5‑pentachlorobiphenyl) [1]. Generic substitution of PCB 118 with another pentachlorobiphenyl or a different dioxin‑like congener invalidates dose‑response relationships, skews toxic equivalency (TEQ) calculations, and may lead to non‑compliance with standardized analytical methods such as UNE‑EN 17322 or EPA Method 1668, which explicitly mandate PCB 118 as a target analyte [2].

PenCB (PCB 118) Quantitative Differentiation Evidence: Comparative Potency, Analytical Specificity, and Toxicological Selectivity


AhR‑Mediated CYP1A1 Induction Potency: Rank‑Order Comparison Among Dioxin‑Like PCB Congeners

PenCB (PCB 118) demonstrates a quantifiable, intermediate rank in AhR‑mediated CYP1A1 induction potency when directly compared to other dioxin‑like PCB congeners in a human hepatoma cell‑based P450 reporter gene system [1]. This rank order allows researchers to calibrate mixture toxicity models and select appropriate positive controls or partial agonists for mechanistic studies. The relative potency of PCB 118 is approximately equal to PCB 123 and exceeds PCB 169, while being substantially lower than PCB 126 and PCB 81.

Aryl hydrocarbon receptor CYP1A1 induction Dioxin-like activity Toxic equivalency factor

Intrinsic Efficacy at the AhR: PenCB is a Weak Partial Agonist Distinct from Full Agonists and Antagonists

In a study separating AhR ligand binding affinity from intrinsic efficacy, PenCB (PCB 118) was characterized as a 'very weak partial agonist' using PLHC‑1 fish hepatoma cells [1]. This contrasts sharply with non‑ortho‑substituted PCBs (e.g., PCB 77, 81, 126, 169) which behaved as full agonists with high intrinsic efficacy, and with PCB 105 and 128 which acted as competitive antagonists [1]. This functional classification is critical for predicting mixture effects and avoiding the erroneous assumption that all dioxin‑like PCBs act as pure agonists.

Aryl hydrocarbon receptor Intrinsic efficacy Partial agonist CYP1A induction

Induction of Pyroptosis via AhR‑ROS‑NLRP3 Axis: PenCB Demonstrates a Distinct Inflammatory Cell Death Mechanism

PenCB (PCB 118) induces pyroptosis, a pro‑inflammatory programmed cell death pathway, in human umbilical vein endothelial cells (HUVECs) through a well‑defined AhR‑ROS‑NLRP3 inflammasome cascade [1]. This mechanism is quantifiable: PCB 118 was cytotoxic to HUVECs and induced caspase‑1 activation and cell membrane disruption at concentrations ≥10 μM [1]. The AhR‑selective antagonist CH 223191 abrogated PCB 118‑induced oxidative stress and pyroptosis, confirming receptor‑dependent specificity [1]. While other dioxin‑like PCBs may activate AhR, the specific downstream coupling to NLRP3‑mediated pyroptosis is a documented, verifiable feature of PCB 118.

Pyroptosis NLRP3 inflammasome Oxidative stress Endothelial dysfunction

Analytical Standardization: PCB 118 is a Mandated Target Analyte in International Environmental Monitoring Methods

PenCB (PCB 118) is explicitly mandated as one of seven indicator PCB congeners in the European Standard UNE‑EN 17322:2020 for quantitative determination of PCBs in soil, sludge, sediment, treated biowaste, and waste [1]. The method specifies GC‑MS or GC‑ECD analysis with a lower application limit of 1 μg/kg dry matter for soils and sludge, reaching 10 μg/kg for solid waste [1]. This regulatory embedding provides a verifiable, procurement‑relevant differentiation: laboratories performing compliance monitoring under this standard cannot substitute PCB 118 with another congener without violating the method scope.

Environmental monitoring GC‑MS GC‑ECD Standardized method Quality assurance

Chronic Toxicity and Carcinogenicity Profile: PenCB Tested in 2‑Year NTP Bioassay with Defined Dosing Regimen

PenCB (PCB 118) was subjected to a comprehensive 2‑year gavage bioassay in female Harlan Sprague‑Dawley rats as part of the National Toxicology Program’s dioxin Toxic Equivalency Factor (TEF) evaluation [1]. Groups of 80 female rats received 100, 220, 460, 1,000, or 4,600 μg PCB 118/kg body weight, 5 days per week for up to 105 weeks [1]. This high‑quality, peer‑reviewed in vivo dataset provides a robust toxicological baseline that is not available for many other pentachlorobiphenyl congeners, enabling more confident risk extrapolation and mixture modeling.

Chronic toxicity Carcinogenicity TEF evaluation Risk assessment

PenCB (PCB 118) Procurement‑Aligned Application Scenarios: Where Differential Potency and Standardization Dictate Compound Selection


Calibration of Toxic Equivalency (TEQ) Models in Environmental Risk Assessment

PenCB (PCB 118) serves as a critical intermediate‑potency calibrant in TEQ calculations. Its defined rank order in AhR‑mediated CYP1A1 induction (PCB 81 > PCB 126 > PCB 77 ≈ PCB 114 > PCB 118 ≈ PCB 123 > PCB 169) allows environmental chemists to validate mixture toxicity models and assess the contribution of mono‑ortho‑substituted PCBs to overall dioxin‑like activity in environmental samples [1].

Reference Standard for Regulatory Environmental Monitoring (UNE‑EN 17322, EPA Method 1668)

Accredited laboratories performing GC‑MS or GC‑ECD analysis of soils, sediments, sludges, and treated biowastes must include PCB 118 as a target analyte to comply with UNE‑EN 17322:2020 and related international standards [1]. Certified reference materials of PCB 118 are indispensable for method validation, calibration curve construction, and quality control.

Mechanistic Studies of AhR‑Mediated Pyroptosis and Vascular Inflammation

PCB 118 is a validated tool compound for investigating the AhR‑ROS‑NLRP3 inflammasome‑pyroptosis axis in endothelial cells [1]. Researchers studying environmental cardiovascular toxicology can use PCB 118 to dissect the specific contribution of weak partial AhR agonists to inflammatory vascular injury, contrasting with the effects of full agonists like PCB 126 or antagonists like PCB 105.

Chronic Toxicity Benchmarking for Dioxin‑Like Compound Hazard Assessment

The extensive NTP 2‑year bioassay data for PCB 118 provides a benchmark for evaluating the chronic toxicity and carcinogenic potential of other dioxin‑like compounds and environmental PCB mixtures [1]. Procurement of high‑purity PCB 118 enables direct replication of established dosing regimens for comparative toxicology studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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